1-Ethyl-4-[(piperidin-3-yl)methyl]piperidine
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Overview
Description
1-Ethyl-4-[(piperidin-3-yl)methyl]piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-[(piperidin-3-yl)methyl]piperidine typically involves the reaction of piperidine derivatives with various reagents. One common method includes the alkylation of piperidine with ethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of piperidine derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include catalytic hydrogenation, cyclization, and amination reactions. The choice of catalysts, solvents, and reaction conditions is crucial to ensure the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-[(piperidin-3-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
1-Ethyl-4-[(piperidin-3-yl)methyl]piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[(piperidin-3-yl)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar chemical properties.
N-Methylpiperidine: Another piperidine derivative with a methyl group attached to the nitrogen atom.
Piperidine-4-carboxylic acid: Contains a carboxyl group, making it more acidic compared to 1-Ethyl-4-[(piperidin-3-yl)methyl]piperidine.
Uniqueness
This compound is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H26N2 |
---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
1-ethyl-4-(piperidin-3-ylmethyl)piperidine |
InChI |
InChI=1S/C13H26N2/c1-2-15-8-5-12(6-9-15)10-13-4-3-7-14-11-13/h12-14H,2-11H2,1H3 |
InChI Key |
HLLCGDDXVNRIEW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)CC2CCCNC2 |
Origin of Product |
United States |
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